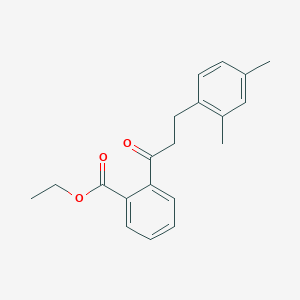

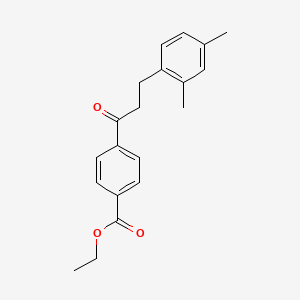

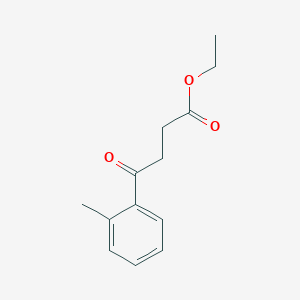

Ethyl 4-(2-methylphenyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

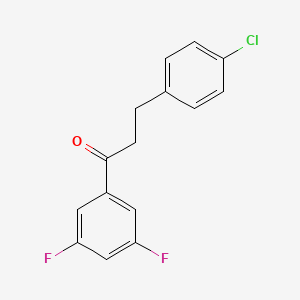

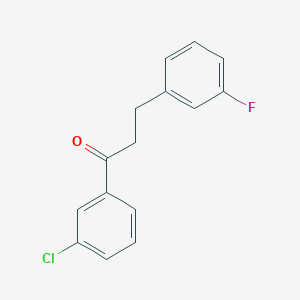

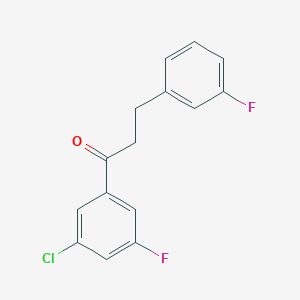

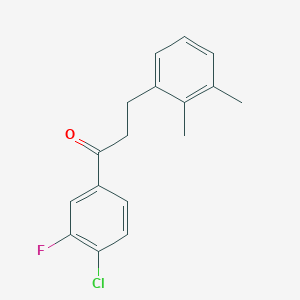

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate was synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . Similarly, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . These methods demonstrate the versatility of ethyl 4-oxobutyrate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structures can be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations such as DFT can also be used to predict and compare structural parameters .

Chemical Reactions Analysis

The ethyl 4-oxobutyrate derivatives can participate in various chemical reactions. For example, they can act as activated unsaturated systems in conjugated addition reactions of carbanions in the presence of basic catalysts . They can also be involved in cyclocondensation reactions to form pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups like chloro substituents can affect the reactivity and stability of the compound . The solubility, melting point, and boiling point can vary depending on the substituents and the overall molecular conformation . The compounds can also exhibit different degrees of crystallinity and polymorphism, which can be studied using X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation Processes

In the realm of catalytic hydrogenation, research has explored the hydrogenation of ethyl esters, including compounds similar to ethyl 4-(2-methylphenyl)-4-oxobutyrate, at palladium black. The studies focused on optimizing the conditions for the formation of ethyl 2-hydroxy-4-phenylbutyrate, with significant yields being reported. This process highlights the compound's role in producing derivatives with potential applications in pharmaceuticals and organic synthesis (Slavinska et al., 2006).

Synthesis of Pharmaceutical Intermediates

The synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the production of the anti-obesity agent rimonabant, showcases the compound's utility in pharmaceutical manufacturing. The process involves enamination and condensation steps, demonstrating the chemical's versatility in synthesizing complex molecules (Hao Zhi-hui, 2007).

Antimicrobial Compound Development

Research into the synthesis, characterization, and evaluation of new salicylhydrazide containing azopyrazoles has identified compounds derived from this compound as effective antimicrobial agents. These studies provide insights into the potential of these compounds in developing new treatments for bacterial and fungal infections (Patel et al., 2011).

Enantioselective Synthesis and Biocatalysis

The enantioselective synthesis of optically active compounds, such as ethyl 4-phenyl-4-hydroxybutyrate, using microbial cells, is another area of research application. This approach utilizes carbonyl reductases from microorganisms for the high enantioselective reduction of this compound, offering a biotechnological route to valuable chiral building blocks for pharmaceuticals (Xia et al., 2013).

Materials Science and Corrosion Inhibition

The compound's derivatives have been explored as novel corrosion inhibitors for mild steel, indicating its utility in materials science and industrial applications. These studies contribute to understanding how organic molecules can provide protection against corrosion, enhancing the longevity and performance of metal components (Dohare et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 4-(2-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMTULZWQMOMPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645542 |

Source

|

| Record name | Ethyl 4-(2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79034-93-8 |

Source

|

| Record name | Ethyl 4-(2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.